Bromotripyrrolizinophosphonium

Description

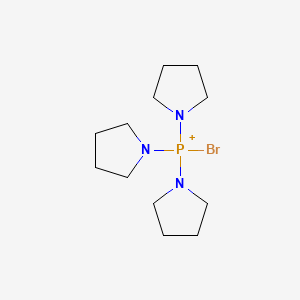

Bromotripyrrolizinophosphonium (hypothetical structure inferred from nomenclature) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three pyrrolizine-derived organic groups and one bromide ion. While direct references to this specific compound are absent in the provided evidence, analogous phosphonium salts like (2-Bromoethyl)triphenylphosphonium bromide (CAS 341031-54-7) are well-documented . Phosphonium salts are widely utilized in organic synthesis as phase-transfer catalysts, alkylating agents, or intermediates due to their stability and reactivity. The synthesis of such compounds typically involves alkylation of tertiary phosphines (e.g., triphenylphosphine) with brominated reagents .

Properties

Molecular Formula |

C12H24BrN3P+ |

|---|---|

Molecular Weight |

321.22 g/mol |

IUPAC Name |

bromo(tripyrrolidin-1-yl)phosphanium |

InChI |

InChI=1S/C12H24BrN3P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2/q+1 |

InChI Key |

SBGUYEPUJPATFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bromotripyrrolizinophosphonium (hypothetically inferred) with structurally or functionally related compounds, including dispirophosphazenes (from ) and (2-Bromoethyl)triphenylphosphonium bromide (from ).

Table 1: Key Comparative Properties

Key Findings

Structural Differences: Phosphonium salts (e.g., this compound and its phenyl analog) feature a tetrahedral phosphorus center with organic substituents and a halide. These are ionic compounds with high solubility in polar solvents . Phosphazenes (e.g., dispirophosphazenes) are inorganic-organic hybrids with alternating P–N backbones. Their spirocyclic structures enhance thermal stability and enable modular functionalization .

Synthetic Pathways :

- Phosphonium salts are synthesized via straightforward alkylation reactions, as seen in the preparation of (2-Bromoethyl)triphenylphosphonium bromide .

- Phosphazenes require multi-step reactions, such as the nucleophilic substitution of chlorinated cyclotriphosphazenes with diamines, yielding complex architectures like dispirophosphazenes .

Functional Performance :

- Phosphonium salts excel in catalysis due to their ionic character and leaving-group ability. For example, (2-Bromoethyl)triphenylphosphonium bromide facilitates alkylation in peptide synthesis .

- Phosphazenes are valued for their mechanical and thermal properties, making them suitable for high-performance polymers .

Stability :

- Phosphazenes exhibit moderate thermal stability compared to phosphonium salts, which decompose at higher temperatures. This limits their use in high-temperature applications unless stabilized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.